8-(Propan-2-YL)quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Propan-2-YL)quinolin-3-amine is a chemical compound belonging to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Propan-2-YL)quinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-propargyl aniline derivatives, which undergo cyclization in the presence of main group metal Lewis acids such as stannic chloride or indium(III) chloride . These reactions can be conducted under aerobic conditions and often involve a one-pot synthesis starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of SnCl2·2H2O or indium powder .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-(Propan-2-YL)quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
8-(Propan-2-YL)quinolin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-(Propan-2-YL)quinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for coordination chemistry, forming complexes with metal ions . In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with a benzene ring fused to a pyridine ring.
Quinoxaline: A similar compound with a diazine ring fused to a benzene ring.
Quinolin-8-amine: An isomerically related compound with similar properties.
Uniqueness
8-(Propan-2-YL)quinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 8-position and amine group at the 3-position make it a versatile compound for various applications .
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
8-propan-2-ylquinolin-3-amine |
InChI |
InChI=1S/C12H14N2/c1-8(2)11-5-3-4-9-6-10(13)7-14-12(9)11/h3-8H,13H2,1-2H3 |
InChI Key |
DNNVSNNTUKLRAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=CC(=CN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.